molecular formula C25H28ClNO3 B12960317 (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride

(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride

Cat. No.: B12960317
M. Wt: 425.9 g/mol
InChI Key: XBTSRMMMSIFBLE-FEINMWSASA-N
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Description

This compound is a chiral propanolamine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted at the 6-position. The (1R,2S) stereochemistry and dibenzylamino group distinguish it from related analogs. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for pharmaceutical formulations . Key structural attributes include:

  • Molecular formula: C₂₆H₂₈ClNO₃ (calculated based on substituents and hydrochloride addition).
  • Substituents: A bulky dibenzylamino group at position 2 and a hydroxyl group at position 1 of the propanolamine backbone.

Properties

Molecular Formula

C25H28ClNO3

Molecular Weight

425.9 g/mol

IUPAC Name

(1R,2S)-2-(dibenzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C25H27NO3.ClH/c1-19(25(27)22-12-13-23-24(16-22)29-15-14-28-23)26(17-20-8-4-2-5-9-20)18-21-10-6-3-7-11-21;/h2-13,16,19,25,27H,14-15,17-18H2,1H3;1H/t19-,25-;/m0./s1

InChI Key

XBTSRMMMSIFBLE-FEINMWSASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N(CC3=CC=CC=C3)CC4=CC=CC=C4.Cl

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)O)N(CC3=CC=CC=C3)CC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through a cyclization reaction involving appropriate phenolic and epoxide precursors under acidic or basic conditions.

    Introduction of the Dibenzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with dibenzylamine.

    Formation of the Propan-1-ol Backbone: This can be achieved through a Grignard reaction or other suitable organometallic reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dibenzylamino group with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can regenerate alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Biological Activity

(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological targets, particularly in the context of neuropharmacology and cancer treatment. This article reviews its biological activity based on available research findings.

Chemical Structure

The compound's molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3 and it features a dibenzylamino group linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structural configuration may enhance its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Cytotoxicity : Preliminary studies suggest that derivatives of similar structures exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
  • Neuroprotective Effects : The dibenzylamino group is known for its potential neuroprotective properties. Compounds with similar scaffolds have been studied for their effects on neurodegenerative diseases, suggesting that this compound may also offer protective effects against neuronal damage.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways related to apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant activity against A549 and MCF-7 cells
NeuroprotectionPotential protective effects in neuronal modelsNot specified
Enzyme InhibitionPossible inhibition of key metabolic enzymesNot specified

Cytotoxicity Studies

In a study evaluating various benzimidazole derivatives, compounds similar to this compound demonstrated IC50 values ranging from 2.55 to 4.50 µM against MCF-7 cells. These values suggest that modifications in the structure can lead to enhanced potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (HCl Salt) Notable Features
(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol HCl C₂₆H₂₈ClNO₃ ~454.0 Dibenzylamino, hydroxyl High Bulky N-substituent; chiral centers
(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS 1028527-87-8) C₁₁H₁₅NO₃ 209.24 Primary amino, hydroxyl Moderate Simplified structure; lower lipophilicity
(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol HCl (CAS 67195-57-7) C₁₇H₂₂ClNO₃ 323.82 Diallylamino, hydroxyl Moderate-High Unsaturated N-substituent; potential for reactivity
(1R)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol HCl (CAS 61416-34-0) C₁₀H₁₄ClNO₃ 231.68 Ethanol backbone, primary amino High Shorter carbon chain; reduced steric hindrance
Key Observations:

Substituent Effects: The dibenzylamino group in the target compound increases molecular weight and steric bulk compared to primary amino (CAS 1028527-87-8) or diallylamino (CAS 67195-57-7) analogs. This may reduce membrane permeability but improve target binding specificity .

Solubility: Hydrochloride salts universally enhance aqueous solubility. The target compound’s solubility is likely superior to non-salt forms but comparable to other HCl-containing analogs (e.g., CAS 61416-34-0) .

Stereochemistry :

  • The (1R,2S) configuration is conserved across analogs, suggesting critical roles in chiral recognition for biological activity (e.g., adrenergic receptor targeting) .

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